molecular formula C17H10FN3O3 B3052932 CD80-IN-3 CAS No. 486449-65-4

CD80-IN-3

Cat. No.: B3052932
CAS No.: 486449-65-4
M. Wt: 323.28 g/mol
InChI Key: NLGJRBLPUVEYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CD80-IN-3 is a potent inhibitor of the CD80 protein, which plays a crucial role in the immune system by interacting with CD28 and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). This compound inhibits the interaction between CD80 and CD28 with an effective concentration (EC50) of 630 nanomolar and a dissociation constant (Kd) of 125 nanomolar . This compound has significant potential in immunotherapy, particularly in modulating immune responses.

Preparation Methods

The synthesis of CD80-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to enhance the compound’s inhibitory activity and selectivity. This may involve reactions such as halogenation, nitration, and esterification.

    Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity levels.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing robust purification processes.

Chemical Reactions Analysis

CD80-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory properties.

    Substitution: Various substitution reactions can be performed to introduce different functional groups, which can enhance or modify the compound’s activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CD80-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

CD80-IN-3 exerts its effects by binding to the CD80 protein, thereby inhibiting its interaction with CD28 and CTLA-4. This inhibition prevents the activation of T-cells, leading to reduced cytokine production and T-cell proliferation . The molecular targets of this compound include the CD80 protein on antigen-presenting cells and the CD28 receptor on T-cells. The pathways involved in its mechanism of action include the modulation of immune checkpoint pathways, which are crucial for maintaining immune homeostasis and preventing autoimmunity .

Comparison with Similar Compounds

CD80-IN-3 is unique in its high potency and selectivity as a CD80 inhibitor. Similar compounds include:

    CD80-IN-1: Another CD80 inhibitor with lower potency compared to this compound.

    CTLA-4 Inhibitors: Compounds that target the CTLA-4 protein, indirectly affecting the CD80/CD28 interaction.

    PD-1/PD-L1 Inhibitors: These inhibitors target the programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are also involved in immune checkpoint regulation.

This compound stands out due to its specific inhibition of the CD80/CD28 interaction, making it a valuable tool in immunotherapy research and drug development .

Properties

IUPAC Name

4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJRBLPUVEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349270
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486449-65-4
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CD80-IN-3
Reactant of Route 2
CD80-IN-3
Reactant of Route 3
CD80-IN-3
Reactant of Route 4
CD80-IN-3
Reactant of Route 5
CD80-IN-3
Reactant of Route 6
CD80-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.